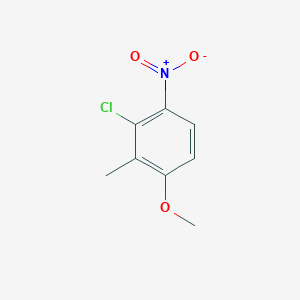

2-Chloro-4-methoxy-3-methyl-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-7(13-2)4-3-6(8(5)9)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKVSGRVEAUYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methoxy 3 Methyl 1 Nitrobenzene and Analogous Systems

Established Synthetic Pathways to Substituted Nitrobenzenes

Established methods for the synthesis of substituted nitrobenzenes form the bedrock upon which more complex syntheses are built. These classical approaches offer reliability and a wealth of documented examples.

The direct introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of the precursor to the target molecule, 2-chloro-4-methoxytoluene (or 1-chloro-3-methoxy-2-methylbenzene), the interplay of the directing effects of the chloro, methoxy (B1213986), and methyl groups is paramount.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgvaia.com The methyl group (-CH₃) is also an activating, ortho, para-director, primarily through an inductive effect. openstax.org Conversely, the chlorine atom (-Cl) is a deactivating but also an ortho, para-directing group. openstax.org When multiple substituents are present, the most powerfully activating group generally controls the position of further substitution. openstax.orglibretexts.org

In the nitration of 1-chloro-3-methoxy-5-methylbenzene, a related isomer, the electron-donating methoxy group facilitates electrophilic substitution, with potential products including 1-chloro-3-methoxy-5-methyl-2-nitrobenzene. For the direct nitration of 2-chloro-4-methoxytoluene, the methoxy group at C-4 would strongly direct the incoming nitro group to the ortho positions, C-3 and C-5. The chloro group at C-2 would also direct to its ortho (C-3) and para (C-5) positions. The methyl group at C-3 would direct to its ortho (C-2 and C-4) and para (C-6) positions. Considering the reinforcing effects of the methoxy and chloro groups, and the significant activation provided by the methoxy group, the primary product of nitration would be expected at the C-5 position, which is ortho to the methoxy group and para to the chloro group, and not sterically hindered by the adjacent methyl group. Substitution at C-3 would be sterically hindered by the adjacent methyl and chloro groups. openstax.orglibretexts.org

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for such transformations. rsc.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ | Strongly Activating | ortho, para |

| -CH₃ | Activating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -NO₂ | Strongly Deactivating | meta |

This table summarizes the general directing effects of common substituents.

An alternative and often more regiochemically controlled approach to the synthesis of 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene (B6209782) involves the chemical modification of a precursor molecule that already contains the desired substitution pattern, with one functional group being converted into the nitro group. A common strategy is the oxidation of an amino group. masterorganicchemistry.com

For instance, the synthesis could commence from 2-chloro-4-methoxy-3-methylaniline (B2393255). The amino group in this precursor can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. chemicalbook.com Subsequent treatment of the diazonium salt can lead to the introduction of a nitro group. One such method is the Sandmeyer-like reaction where the diazonium salt is treated with sodium nitrite in the presence of a copper catalyst.

A well-documented example for a closely related compound is the synthesis of 1-chloro-3-methoxy-2-nitrobenzene (B183051) from 3-methoxy-2-nitro-phenylamine. chemicalbook.com This process involves diazotization of the amine followed by a Sandmeyer reaction with copper(II) chloride to introduce the chlorine atom. chemicalbook.com A similar retrosynthetic approach for the target compound would involve the nitration of 2-chloro-4-methoxy-3-methylaniline, followed by diazotization and subsequent reactions to install the desired functionalities.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated methods to address the challenges of selectivity and efficiency in the synthesis of highly substituted aromatic compounds.

The synthesis of multi-functionalized arenes requires careful consideration of both chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of reaction). In the context of this compound, this involves orchestrating the introduction of the four different substituents in a specific order to achieve the desired isomer.

Strategies often involve the use of protecting groups to temporarily block reactive sites, or the use of directing groups that can be later modified or removed. For example, a bulky directing group could be used to force nitration at a less sterically accessible position, and then subsequently removed.

Catalytic methods are at the forefront of modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved sustainability.

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-N bond of the nitro group. While direct catalytic nitration using transition metals is an area of ongoing research, these metals play a crucial role in functional group interconversions. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the carbon skeleton of the precursor molecule.

More directly related to the introduction of the nitro group, recent advancements have focused on the development of catalytic systems for the nitration of arenes under milder conditions than the traditional mixed-acid method. These can involve the use of metal nitrates or other nitrogen oxides in the presence of a transition metal catalyst. The goal of such methods is to enhance the regioselectivity and functional group tolerance of the nitration reaction.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Direct Nitration | Atom economical, potentially fewer steps. | Often leads to mixtures of isomers, harsh reaction conditions. |

| Functional Group Interconversion | High regioselectivity, milder conditions for the final step. | Can involve more synthetic steps, precursor may be challenging to synthesize. |

| Catalytic Methods | High selectivity, mild conditions, potential for asymmetric synthesis. | Catalyst development can be challenging, may require specialized ligands. |

This table provides a comparative overview of the different synthetic approaches.

Catalytic Synthesis Methods in Nitroaromatic Chemistry

Organocatalytic Systems for Substituted Benzene (B151609) Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. nih.govacs.org Its application to the direct construction of highly substituted benzenes often involves C-H activation, a process that transforms a typically inert carbon-hydrogen bond into a reactive site. nih.govnih.gov

While a direct, one-pot organocatalytic synthesis of this compound is a complex challenge, organocatalysts are instrumental in key transformations of analogous systems. For instance, N-heterocyclic carbenes (NHCs) have been successfully used in cycloaddition reactions to form various substituted aromatic and heteroaromatic compounds from simple starting materials. ntu.edu.sg Another significant area is the functionalization of pre-existing aromatic rings. Organocatalytic approaches, while less common than transition-metal catalysis for direct C-H activation, have been developed for direct arylations of arenes, often proceeding through a base-promoted homolytic aromatic substitution mechanism. nih.gov

More established is the organocatalytic modification of functional groups on a benzene ring. The reduction of nitroarenes, for example, can be achieved using organocatalysts. Research has demonstrated the use of solid-supported phenyl(2-quinolyl)methanol for the reduction of various nitroarenes, including chloro-substituted derivatives like 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene (B41953), to their corresponding anilines or intermediate hydrazo compounds. nih.gov Such methods are crucial for the downstream functionalization of nitroaromatics into other valuable compounds.

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. acs.orgmun.ca These principles advocate for waste prevention, atom economy, use of less hazardous substances, and energy efficiency, among others. acs.org In the context of synthesizing nitroaromatics—a class of compounds whose production traditionally involves hazardous reagents like fuming nitric and sulfuric acids—the application of green chemistry is particularly vital. rsc.orgnih.gov

Solvent-Free and Reduced-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. imist.ma This has led to the development of solvent-free (mechanochemical) and reduced-solvent (aqueous) reaction systems.

Mechanochemistry, where mechanical force (e.g., through ball-milling) initiates reactions, has emerged as a powerful solvent-free technique. rsc.orgbohrium.com It has been successfully applied to the synthesis of polyaromatic hydrocarbons and can facilitate reactions that are difficult in solution due to low solubility. rsc.orgresearchgate.net Recently, an efficient protocol for the nitration of various aromatic compounds was developed using a recyclable, solid nitrating reagent derived from saccharin (B28170) under ball-milling conditions with a Lewis acid catalyst. rsc.org This method avoids the use of hazardous nitrating mixtures and large volumes of solvent.

Reactions in water, the most environmentally benign solvent, are also highly desirable. researchgate.net Research has shown that electrophilic aromatic nitrations can be performed in aqueous systems or even without a co-acid catalyst, relying on the auto-ionization of nitric acid to generate the necessary nitronium ion. nih.gov These approaches significantly reduce the generation of toxic waste associated with traditional methods. nih.gov

| Reaction Type | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic Nitration | Various Arenes | Saccharin-based nitrating reagent, Bi(OTf)₃ catalyst, ball milling, 30 min | Up to 98% | rsc.org |

| Aromatic Nitration | m-Xylene | Fuming HNO₃, no solvent, room temp, 1 hr | 96% | nih.gov |

| Wittig Reaction | Aldehydes/Ketones | Phosphonium (B103445) salt, solid base, mechanochemical (ball milling) | High yields | researchgate.net |

| Acetylation | Aniline (B41778) | Acetic acid, Zn dust, gentle heating | ~91% | imist.ma |

Microwave-Assisted and Ultrasound-Assisted Synthetic Protocols

Alternative energy sources like microwave (MW) irradiation and ultrasound have revolutionized organic synthesis by dramatically reducing reaction times, increasing yields, and often improving product selectivity. ccsenet.orgscholarsresearchlibrary.comresearchgate.netnih.gov

Microwave-Assisted Organic Synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. scholarsresearchlibrary.com This technique has been widely applied to the synthesis of a vast range of organic compounds, including nitrogen- and oxygen-containing heterocycles. nih.gov For example, the Friedländer reaction to produce quinolines showed a significant yield improvement from an average of 34% with conventional heating to 72% with microwave irradiation. nih.gov Solvent-free microwave conditions are particularly attractive, combining the benefits of energy efficiency with waste reduction. scholarsresearchlibrary.comnih.gov

Sonochemistry employs high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid—the formation, growth, and implosion of microscopic bubbles. rsc.orgacs.org This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov Ultrasound has been shown to enhance phase-transfer catalyzed reactions, such as the synthesis of 1-benzyloxy-4-nitrobenzene from 4-chloronitrobenzene, leading to 98% conversion under optimized conditions. researchgate.net It is also effective for synthesizing various heterocyclic compounds, often providing higher yields in shorter times compared to conventional methods and sometimes enabling catalyst-free transformations. nih.govnih.govnih.gov

| Reaction Type | Energy Source | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline (B57606) Synthesis | Microwave | Neat (solvent-free), 130 °C | 30-40 min | 48-84% | nih.gov |

| Quinazolinone Synthesis | Microwave | Solvent-free | Short | High | nih.gov |

| Ether Synthesis (1-benzyloxy-4-nitrobenzene) | Ultrasound (40 kHz) | PTC, 60 °C | ~3 hours | 98% conversion | researchgate.net |

| Alkoxyquinoline Synthesis | Ultrasound | Open vessel | 15 min | 45-84% | nih.gov |

| Triazole Synthesis | Ultrasound | 45-55 °C | 39-80 min | 75-89% | nih.gov |

Sustainable Catalyst Development for Nitrobenzene (B124822) Derivatives

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, addressing issues of waste, cost, and metal contamination in products. nih.gov Significant progress has been made in creating sustainable catalysts for reactions involving nitrobenzene and its derivatives.

Zeolites , with their shape-selective porous structures, have been employed as environmentally benign solid acid catalysts for nitration reactions. Using H-ZSM-5 zeolite for the nitration of toluene (B28343) with nitric acid allows for the selective production of p- and o-isomers while completely suppressing the formation of the m-isomer. serdp-estcp.mil This process eliminates the need for sulfuric acid and allows for the catalyst to be recovered and reused. serdp-estcp.mil

Metal-Organic Frameworks (MOFs) are highly porous materials with tunable structures. A nickel-functionalized MOF has been used as a robust, recyclable catalyst for the reduction of various nitrobenzenes to synthesize thiourea (B124793) derivatives under mild, green conditions (room temperature in water). nih.gov The catalyst was reused for six consecutive cycles without a significant loss of activity. nih.gov

Carbon-Based Catalysts offer a metal-free alternative for hydrogenation reactions. N-doped carbons have been designed as efficient and highly selective catalysts for the hydrogenation of 1-chloro-4-nitrobenzene to 4-chloroaniline (B138754) using molecular hydrogen. mdpi.com These catalysts are economical, stable, and avoid the use of precious metals.

Nanoparticle Catalysts supported on various materials are also prominent. Catalysts based on abundant metals like cobalt and copper are gaining traction as sustainable alternatives to precious metals like palladium and platinum. lookchem.comrsc.org A reusable cobalt catalyst was developed for the highly selective hydrogenation of functionalized nitroarenes, and copper nanoparticles supported on ordered mesoporous silica (B1680970) have shown high activity for nitrobenzene hydrogenation. lookchem.comrsc.org

| Catalyst System | Reaction Type | Key Features | Reusability | Reference |

|---|---|---|---|---|

| H-ZSM-5 Zeolite | Aromatic Nitration | Eliminates H₂SO₄; high para-selectivity for toluene. | Yes | serdp-estcp.mil |

| Ni-functionalized MOF | Nitroarene Reduction | Green conditions (H₂O, room temp); high efficiency. | 6 cycles | nih.gov |

| N-Doped Carbons | Selective Hydrogenation | Metal-free; high selectivity for -NO₂ vs. halide. | Not specified | mdpi.com |

| Cu/MgO-SBA15 Nanoparticles | Nitrobenzene Hydrogenation | Uses mesoporous silica support; stable activity. | Stable for 30h time-on-stream | rsc.org |

| Co-SiCN Nanocomposite | Selective Hydrogenation | Robust, reusable base-metal catalyst. | Yes | lookchem.com |

| Hβ Zeolite | Aromatic Nitration | Heterogeneous catalyst for nitration with NO₂/O₂. | 5 cycles | researchgate.net |

Mechanistic Investigations of 2 Chloro 4 Methoxy 3 Methyl 1 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a critical class of reactions for modifying aromatic rings that are substituted with powerful electron-withdrawing groups. Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr reactions, the electron-poor aromatic ring behaves as an electrophile, accepting electron density from an incoming nucleophile. chemrxiv.org The reaction generally follows a two-step addition-elimination mechanism, initiated by the nucleophile's attack on the ring to form a resonance-stabilized carbanionic intermediate. mdpi.com This intermediate is a key feature of the reaction pathway.

The hallmark of the SNAr mechanism is the formation of a distinct, negatively charged intermediate known as a Meisenheimer complex, or σ-adduct. mdpi.comwikipedia.org This complex results from the covalent addition of the nucleophile to a carbon atom of the electron-deficient aromatic ring. wikipedia.org The formation of this adduct temporarily disrupts the aromaticity of the ring, leading to a cyclohexadienyl anion structure where the negative charge is delocalized across the molecule, particularly onto the electron-withdrawing substituents. wikipedia.org

For 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene (B6209782), a nucleophile (e.g., methoxide, CH₃O⁻) can attack the carbon atom bearing the chlorine substituent (the ipso carbon). This addition leads to the formation of a specific Meisenheimer complex. The stability and characterization of such adducts are fundamental to understanding the reaction's progress. Stable Meisenheimer complexes can, in some cases, be isolated and characterized using techniques like NMR, UV-Vis, and IR spectroscopy, which provide insight into their electronic structure and geometry. mdpi.com The intense color often associated with these complexes is a result of their unique electronic structure. mdpi.com

Substrate + Nucleophile ⇌ Meisenheimer Complex (σ-adduct)

The kinetics of this step are defined by the rate constant of formation (k₁) and the rate constant of reversion (k₋₁). The thermodynamic stability of the adduct is given by the equilibrium constant (K = k₁/k₋₁). These parameters are typically determined by stopped-flow spectrophotometry or NMR spectroscopy, monitoring the appearance of the often colorful adduct or changes in the chemical shifts of the aromatic protons.

Illustrative Kinetic Data Analysis for a Generic SNAr Reaction This table is a hypothetical illustration based on principles from studies on analogous compounds and does not represent experimental data for this compound.

| Nucleophile Concentration [Nu⁻] (M) | Observed Rate Constant (kobs) (s⁻¹) | Reaction Conditions | Notes |

|---|---|---|---|

| 0.10 | 0.05 | Methanol (B129727), 25°C | Pseudo-first-order condition |

| 0.20 | 0.10 | Methanol, 25°C | Linear dependence suggests the first step is rate-limiting |

| 0.30 | 0.15 | Methanol, 25°C | k₁ can be derived from the slope of kobs vs. [Nu⁻] |

The stability of the Meisenheimer complex is critically dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the adduct by delocalizing the negative charge, while electron-donating groups (EDGs) tend to destabilize it. In this compound, the substituents have distinct and somewhat opposing effects.

Nitro Group (-NO₂): As a powerful EWG through both resonance and inductive effects, the nitro group is the primary stabilizer of the Meisenheimer complex. It delocalizes the negative charge of the cyclohexadienyl anion, making the adduct significantly more stable. mdpi.com

Chloro Group (-Cl): This group is an EWG through its inductive effect but a weak EDG through resonance. Its net effect is electron-withdrawing, contributing to the stability of the adduct.

Methyl Group (-CH₃): This is a weak EDG through an inductive effect, which slightly destabilizes the anionic intermediate.

Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Adduct Stability |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Stabilizing |

| -Cl (Chloro) | Withdrawing (-I) | Weakly Donating (+R) | Moderately Stabilizing |

| -OCH₃ (Methoxy) | Withdrawing (-I) | Strongly Donating (+R) | Destabilizing |

| -CH₃ (Methyl) | Weakly Donating (+I) | N/A | Slightly Destabilizing |

In polysubstituted nitrobenzenes like the title compound, nucleophilic attack is not limited to the carbon bearing a halogen. Attack can also occur at a hydrogen-bearing carbon atom, leading to Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H). A prominent example of SNAr-H is the Vicarious Nucleophilic Substitution (VNS) reaction, which provides a pathway for C-H functionalization. chemrxiv.org

The two pathways, SNAr-X (halogen displacement) and SNAr-H (hydrogen displacement), are competitive and their mechanisms differ in the final elimination step.

SNAr-X Pathway: This is the classic addition-elimination mechanism. The nucleophile attacks the ipso-carbon, forming a Meisenheimer complex. In the second, typically fast step, the halide leaving group (Cl⁻) is expelled, and aromaticity is restored.

SNAr-H (VNS) Pathway: This mechanism requires a specific type of nucleophile: a carbanion bearing a leaving group at the nucleophilic center (e.g., chloromethyl phenyl sulfone, ⁻CH(Cl)SO₂Ph). chemrxiv.org The carbanion attacks a vacant position on the ring (ortho or para to the nitro group) to form a σ-adduct. The crucial second step is not the departure of H⁻ (a very poor leaving group), but a base-induced β-elimination of the leaving group from the original nucleophile (e.g., elimination of HCl). chemrxiv.orgnih.gov

In many halonitroarenes, the VNS reaction (SNAr-H) is kinetically faster than the conventional substitution of the halogen (SNAr-X). chemrxiv.org This is because the initial attack to form the σ-adduct is generally faster at a hydrogen-bearing carbon than at a substituted one. chemrxiv.org

Comparison of SNAr-X and SNAr-H (VNS) Mechanisms

| Feature | SNAr-X (Halogen Displacement) | SNAr-H (Vicarious Nucleophilic Substitution) |

|---|---|---|

| Site of Attack | Carbon bearing the halogen (ipso-carbon) | Unsubstituted carbon, typically ortho or para to -NO₂ |

| Nucleophile | Simple nucleophile (e.g., RO⁻, R₂NH) | Carbanion with a leaving group (e.g., ⁻CH(Y)LG) |

| Intermediate | Meisenheimer σ-adduct | Meisenheimer σ-adduct |

| Elimination Step | Expulsion of the halide anion (e.g., Cl⁻) | Base-induced β-elimination of HY and LG from the substituent |

The nitro group plays a dual role in SNAr reactions, acting as both a powerful activating group and a director of incoming nucleophiles.

Activation: The primary role of the nitro group is to activate the aromatic ring toward nucleophilic attack. It does this by strongly withdrawing electron density from the ring, which lowers the energy barrier for the initial addition of the nucleophile. mdpi.com Crucially, it stabilizes the resulting anionic Meisenheimer complex through resonance, delocalizing the negative charge onto its oxygen atoms. This stabilization is essential for the feasibility of the reaction. mdpi.comresearchgate.net Without such activation, SNAr reactions on aryl halides are generally not possible under mild conditions.

Direction: The nitro group directs incoming nucleophiles to attack the ortho and para positions relative to itself. This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group only when the attack occurs at these positions. This direct resonance stabilization significantly lowers the energy of the transition state for ortho and para attack compared to meta attack. mdpi.com In this compound, the nitro group at C1 directs nucleophiles to C2 (bearing the Cl, leading to SNAr-X) and C6 (bearing a H, potentially leading to SNAr-H).

Solvent Effects on SNAr Reaction Mechanisms and Rates

The solvent plays a critical role in the mechanism and rate of Nucleophilic Aromatic Substitution (SNAr) reactions. For activated aryl halides like this compound, the SNAr reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this charged intermediate is highly influenced by the surrounding solvent molecules.

General Principles of Solvent Effects in SNAr Reactions:

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are known to significantly accelerate SNAr reactions. researchgate.netnih.gov These solvents are effective at solvating the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile). This leaves the nucleophile "bare" and highly reactive. Furthermore, their high polarity effectively stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining addition step. researchgate.netnih.gov

Protic Solvents: Protic solvents, such as water and alcohols, can decrease the rate of SNAr reactions compared to polar aprotic solvents. researchgate.netkoreascience.kryoutube.com This is because they can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile in its ground state and increases the energy required for it to attack the aromatic ring. nih.govyoutube.com However, the ability of protic solvents to stabilize the departing leaving group and the Meisenheimer complex can sometimes lead to complex kinetic behavior. researchgate.netkoreascience.kr In some cases, a combination of a protic solvent and a counterion can cooperatively promote the reaction. koreascience.kr

Nonpolar Solvents: Reactions in nonpolar solvents like benzene (B151609) are generally slower. In such environments, catalysis by a second molecule of the attacking amine (in the case of aminolysis) is often observed, following a specific base catalysis mechanism. rsc.org

The rate of SNAr reactions is enhanced when transitioning from protic to dipolar aprotic solvents, a phenomenon attributed more to a decrease in the enthalpy of activation rather than an increase in entropy. researchgate.net For this compound, it is expected that reaction rates with nucleophiles would be significantly faster in solvents like DMSO or DMF compared to methanol or water.

Interactive Table: Expected Solvent Influence on SNAr Rate for this compound

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Poorly solvates nucleophile, stabilizing the Meisenheimer complex. |

| Protic | Water, Methanol, Ethanol (B145695) | Moderate to Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. nih.govyoutube.com |

| Nonpolar | Benzene, Toluene (B28343), Hexane | Low | Poor stabilization of the charged Meisenheimer intermediate. |

Catalytic Enhancements in Nucleophilic Aromatic Substitutions

The rate of SNAr reactions can be significantly enhanced through various catalytic methods. These methods aim to either increase the reactivity of the nucleophile or activate the aromatic substrate.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions between a nucleophile soluble in an aqueous phase and an organic substrate (like this compound) dissolved in an immiscible organic solvent. ijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase. ijirset.comrsc.org This is achieved by forming a lipophilic ion pair with the nucleophile, which can then readily migrate into the organic phase and react with the substrate. ijirset.com This method offers advantages like faster reaction rates, higher yields, and the use of less expensive solvents and reagents. ijirset.com The efficiency of PTC can be influenced by the structure of the catalyst, the nature of the solvent, and the specific nucleophile and leaving group involved. rsc.org Some PTC systems can even be designed to be temperature-controlled for easier catalyst recovery.

Micellar Catalysis: Surfactants can be used to form micelles in aqueous solutions, creating a microenvironment where the organic substrate can be solubilized and react with a water-soluble nucleophile. acsgcipr.org This can significantly accelerate the reaction and reduce the need for organic solvents. acsgcipr.org

Metal-Based Catalysis: While less common for activated systems like nitroaromatics, transition metals such as palladium can catalyze SNAr reactions, particularly for less activated aryl halides. acsgcipr.org

Organocatalysis: Chiral organocatalysts have been employed to achieve asymmetric SNAr reactions, yielding chiral products with high enantioselectivity. wikipedia.org

For this compound, employing a phase-transfer catalyst like a tetralkylammonium bromide in a biphasic system (e.g., water/toluene) with a water-soluble nucleophile would be a viable strategy to enhance the substitution rate.

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound is readily reduced to an amino group, providing a route to the corresponding aniline (B41778) derivative. This transformation is fundamental in organic synthesis as anilines are valuable precursors for dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com The reduction can proceed through various intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine species. aiche.orgacs.org The choice of reducing system is crucial for achieving high yield and selectivity, especially to avoid unwanted side reactions like dehalogenation (loss of the chloro group).

Diverse Reducing Systems and Their Mechanistic Pathways

A wide array of reducing agents and systems can be employed for the reduction of aromatic nitro compounds. wikipedia.orgnumberanalytics.com These can be broadly categorized into catalytic hydrogenation, metal-mediated/hydride-based reductions, and electro/photocatalytic methods.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. acs.orgwikipedia.org This process typically involves molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst.

Catalysts and Conditions: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgchemeurope.com The reaction is often carried out under pressure and at elevated temperatures, although milder conditions can sometimes be employed. youtube.com A method using ammonium formate (B1220265) as a hydrogen source with a Pd/C catalyst in a mechanochemical ball milling process has also been demonstrated as a clean and efficient approach. mdpi.comnih.gov

Mechanism: The reaction mechanism generally involves the adsorption of both the nitroaromatic compound and molecular hydrogen onto the catalyst surface. Hydrogen dissociates into active hydrogen atoms on the metal surface. The reduction proceeds in a stepwise manner, likely through nitroso and hydroxylamine (B1172632) intermediates, which are sequentially hydrogenated to form the final amine product. acs.org The reaction network can be complex, and controlling the conditions is key to selectively obtaining the aniline without reducing other functional groups or the aromatic ring itself. nih.gov For halogenated nitroarenes, careful selection of the catalyst and conditions is necessary to prevent hydrodehalogenation. organic-chemistry.org

Metal-Mediated and Hydride-Based Reductions

Chemical reduction using metals or metal hydrides offers an alternative to catalytic hydrogenation.

Metal Reductants: Metals like iron, zinc, or tin in acidic media (e.g., HCl) are classic reagents for nitro group reduction. wikipedia.orgnumberanalytics.com These methods are robust and often chemoselective, leaving other functional groups like esters and carbonyls intact. The Fe/CaCl₂ system in the presence of a hydrogen donor is also effective and tolerates a wide range of functional groups. organic-chemistry.org

Hydride-Based Reductants: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often not the preferred choice for converting nitroarenes to anilines because they tend to form azo compounds as byproducts. wikipedia.orgchemeurope.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically does not reduce nitro groups on its own. jsynthchem.com However, its reactivity can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing for the reduction of nitro compounds to amines under mild conditions. jsynthchem.com

Interactive Table: Common Metal and Hydride Reducing Systems for Nitroarenes

| Reducing System | Typical Conditions | Selectivity Notes |

| Fe / HCl | Acidic, aqueous | High chemoselectivity for the nitro group. |

| Sn / HCl | Acidic, aqueous | Effective but can be less selective than iron. |

| Zn / NH₄Cl | Aqueous | Reduces nitroarenes to hydroxylamines. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temp | Enhanced reactivity of NaBH₄ to reduce nitro groups. jsynthchem.com |

| LiAlH₄ | Aprotic solvent (e.g., ether) | Can lead to azo compounds, not ideal for aniline synthesis. wikipedia.orgchemeurope.com |

Electro- and Photocatalytic Reduction Mechanisms

Modern methods utilizing electricity or light offer green and highly selective alternatives for nitro group reduction.

Electrocatalytic Reduction: This method uses an electric current to drive the reduction at an electrode surface. The reaction can be performed at room temperature in aqueous solutions, avoiding the need for high pressures or harsh chemical reagents. aiche.org The mechanism involves the transfer of electrons from the cathode to the nitroaromatic compound. This process is often mediated by a catalyst to improve efficiency and selectivity. For instance, carbon nanotubes have shown high activity for reducing nitrobenzene (B124822) to aniline, proceeding through a phenylhydroxylamine intermediate. researchgate.netnih.gov The pH of the solution is a critical parameter, as protons are consumed in the reaction. rsc.org

Photocatalytic Reduction: In this approach, a semiconductor photocatalyst (like TiO₂ or CdS) absorbs light to generate an electron-hole pair. eurekaselect.comnih.gov The photogenerated electron is then transferred to the adsorbed nitroaromatic compound, initiating its reduction. A "sacrificial" electron donor (like an alcohol or sodium sulfide) is typically added to consume the hole, preventing electron-hole recombination and allowing the catalytic cycle to continue. nih.govnih.gov This method is considered a green technology as it can utilize solar energy. researchgate.net The reaction pathway can lead to different products (aniline, azoxybenzene, or azobenzene) depending on the catalyst, solvent, and other reaction parameters. researchgate.net For example, using a Ni₂P/CdS catalyst with Na₂S/Na₂SO₃ as a sacrificial agent in water has been shown to be a highly efficient and selective system for producing anilines. nih.gov

Selective Reduction Strategies for Multi-Functionalized Nitroaromatics

The reduction of the nitro group in polysubstituted aromatic compounds like this compound to the corresponding aniline is a fundamental transformation in organic synthesis. The primary challenge lies in achieving high chemoselectivity, preserving other sensitive functional groups such as the chloro, methoxy (B1213986), and methyl substituents. A variety of methods have been developed to address this, primarily falling into categories of catalytic hydrogenation, transfer hydrogenation, and metal-based reductions. acs.org

Catalytic transfer hydrogenation (CTH) offers a simple, clean, and effective approach for the reduction of aromatic nitro compounds. mdpi.comnih.gov This method often utilizes hydrogen donors like ammonium formate in conjunction with a palladium-on-carbon (Pd/C) catalyst. mdpi.com Such systems are known to tolerate a wide range of functional groups, including halogens and ethers, making them suitable for the selective reduction of the target compound. mdpi.comnih.gov Microwave-assisted CTH using Pd/C or Pt/C with 1,4-cyclohexadiene (B1204751) as the hydrogen source can significantly shorten reaction times. capes.gov.br For substrates with labile halogens, platinum-based catalysts often show better performance with less dehalogenation. capes.gov.br

Recent advancements have focused on using non-noble and earth-abundant metal catalysts to improve sustainability. Iron-based catalysts, for example, have demonstrated high chemoselectivity for the reduction of nitro groups over other reactive functionalities like esters, ketones, and aryl halides. nih.gov Similarly, nanocatalysts of nickel and cobalt have been used for chemoselective nitro reductions in aqueous media at room temperature, showing high tolerance for other reducible groups. acs.org

The choice of reducing agent and catalyst is critical for ensuring that only the nitro group is transformed into an amine, leaving the rest of the molecular framework intact.

Table 1: Overview of Selective Nitro Reduction Strategies

| Reduction Method | Catalyst/Reagents | Key Features | Relevant Functional Group Tolerance |

|---|---|---|---|

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate | Simple, clean, efficient under solid-state mechanochemical conditions. mdpi.comnih.gov | Tolerates halogens, ethers, amides, carbonyls. mdpi.com |

| Microwave-Assisted CTH | Pd/C or Pt/C, 1,4-Cyclohexadiene | Rapid reaction times (e.g., < 5 min). capes.gov.br | Pt/C is effective for substrates with labile halogens. capes.gov.br |

| Iron-Catalyzed Reduction | Amine-bis(phenolate) iron(III), Triethoxysilane | High chemoselectivity with an earth-abundant metal. nih.gov | Selective for nitro groups over ketones, esters, aryl halides. nih.gov |

| Base-Metal Nanocatalysts | Ni or Co nanoparticles, Hydrazine Hydrate | Performed in water at room temperature. acs.org | High tolerance for other reducible groups in close proximity. acs.org |

Characterization of Intermediates in Nitro Group Reduction (e.g., nitroso, hydroxylamine)

The reduction of a nitroaromatic compound to an aniline is not a single-step process but proceeds through a sequence of intermediates. acs.orgacs.org Understanding this pathway is crucial for controlling the reaction and avoiding the accumulation of undesired byproducts. The generally accepted mechanism for the reduction of a nitroarene (Ar-NO₂) involves a series of two-electron reduction steps. researchgate.net

The typical reduction sequence is as follows:

Nitroarene to Nitrosoarene: The nitro group is first reduced to a nitroso group (Ar-N=O).

Nitrosoarene to Hydroxylamine: The nitroso intermediate is further reduced to the corresponding N-arylhydroxylamine (Ar-NHOH).

Hydroxylamine to Aniline: Finally, reductive cleavage of the N-O bond in the hydroxylamine yields the target aniline (Ar-NH₂). acs.orgacs.org

Each of these intermediates—nitroso and hydroxylamine—can be stable enough to be isolated under specific reaction conditions. For instance, the catalytic reduction of nitro compounds can be tuned to selectively produce phenylhydroxylamines by carefully choosing the catalyst and reaction parameters. mdpi.com Experimental studies have confirmed this pathway. When potential intermediates like N-phenylhydroxylamine are subjected to standard hydrogenation conditions, they are readily converted to aniline, supporting their role in the reaction sequence. nih.govacs.org The detection and characterization of these species can be performed using various spectroscopic and chromatographic techniques, providing direct evidence for the stepwise nature of the reduction. researchgate.net In some cases, condensation reactions can occur between these intermediates, leading to the formation of byproducts such as azoxy, azo, and hydrazo compounds, particularly under alkaline or neutral conditions. acs.org

Electrophilic Aromatic Substitution (EAS) in this compound (Potential)

Further functionalization of the aromatic ring of this compound could potentially be achieved through electrophilic aromatic substitution (EAS). The feasibility and outcome of such a reaction are governed by the electronic and steric effects of the four existing substituents.

The rate and position of an incoming electrophile are determined by the collective influence of the substituents already on the benzene ring. libretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as directors to the ortho, para, or meta positions. total-synthesis.comyoutube.com

The substituents on this compound are:

-NO₂ (Nitro): A strong deactivating group due to both strong inductive withdrawal and resonance effects. It is a meta-director. libretexts.orgchemguide.co.uk

-Cl (Chloro): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate via resonance to stabilize the cationic intermediate. libretexts.orguci.edu

-OCH₃ (Methoxy): A strong activating group. While it is inductively withdrawing, its powerful electron-donating resonance effect dominates, increasing the ring's nucleophilicity. It is a strong ortho, para-director. libretexts.orgyoutube.com

-CH₃ (Methyl): A weak activating group that donates electron density through an inductive effect and hyperconjugation. It is an ortho, para-director. chemguide.co.uk

In a polysubstituted ring, the directing effects of the substituents must be considered in concert. ucalgary.ca For this compound, there are two unsubstituted positions on the ring: C5 and C6.

Position C5: This position is ortho to the strongly activating methoxy group and meta to the strongly deactivating nitro group. It is also meta to the chloro group and meta to the methyl group.

Position C6: This position is para to the methyl group, meta to the methoxy group, ortho to the deactivating nitro group, and meta to the chloro group.

The directing power generally follows the order: strong activators > weak activators > deactivators. makingmolecules.com The methoxy group is the most powerful activating group on the ring and will therefore exert the strongest directing influence. It strongly directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the nitro group, and one ortho position is occupied by the methyl group. Therefore, the methoxy group strongly directs substitution to the C5 position.

The methyl group, a weaker activator, directs ortho and para. Its ortho positions are occupied (C2 and C4), and its para position (C6) is available.

The deactivating nitro group directs meta, which would be positions C3 and C5. The chloro group directs ortho and para, but its influence is weaker.

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by the powerful methoxy group (ortho) and is also a meta position relative to the deactivating nitro group, which is less unfavorable. libretexts.org The C6 position is less likely to be attacked as it is ortho to the strongly deactivating nitro group and only activated by the weaker methyl group from the para position. Steric hindrance from the adjacent methyl group at C3 might also influence the approach to C5, but the electronic activation by the methoxy group is expected to be the dominant factor.

Table 2: Analysis of Substituent Effects on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) for Substitution |

|---|---|---|---|---|

| -NO₂ | C1 | Strong Deactivator (-I, -R) | meta | C3 (occupied), C5 |

| -Cl | C2 | Deactivator (-I, +R) | ortho, para | C4 (occupied), C6 |

| -CH₃ | C3 | Weak Activator (+I) | ortho, para | C2 (occupied), C4 (occupied), C6 |

An electrophilic aromatic substitution reaction on this compound would proceed via the canonical two-step mechanism. masterorganicchemistry.commasterorganicchemistry.com

Formation of the Electrophile (E⁺): The reaction begins with the generation of a strong electrophile, for example, the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids for nitration. makingmolecules.commasterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the aromatic ring acts as a nucleophile and attacks the electrophile. This is the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com Attack at the C5 position, as predicted above, would lead to a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The positive charge in this intermediate would be delocalized across the ring, with key resonance structures placing the charge ortho and para to the site of attack. The stability of this intermediate is paramount. The methoxy group at C4 is para to the developing positive charge in one of the key resonance contributors, allowing it to powerfully stabilize the cation through its +R (resonance) effect. This provides a strong mechanistic justification for substitution at C5.

Deprotonation to Restore Aromaticity: In the final, fast step, a weak base (e.g., HSO₄⁻) removes the proton from the C5 carbon, restoring the aromatic system and yielding the final substituted product. masterorganicchemistry.com

Other Significant Transformation Reactions of this compound

Beyond reduction and potential EAS, the nitro group itself can participate in a range of powerful synthetic transformations.

In recent years, the nitro group has been leveraged as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. researchgate.netbohrium.com This strategy provides an alternative to using traditional aryl halides or triflates as coupling partners. nsmsi.ir Nitroarenes are attractive starting materials as they are readily available through nitration. acs.org

Palladium-catalyzed systems have been particularly effective in these transformations. The mechanism is believed to involve an unprecedented oxidative addition of the palladium catalyst into the Ar–NO₂ bond, which initiates the catalytic cycle. researchgate.netacs.org This protocol has been successfully applied to various bond-forming reactions, including:

Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling the nitroarene with an arylboronic acid. acs.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling with primary or secondary amines. acs.org

Etherification: For the formation of C-O bonds, coupling with phenols or alcohols. researchgate.netacs.org

Given this precedent, this compound could potentially serve as an electrophilic partner in such denitrative coupling reactions. The electron-withdrawing nature of the substituents would likely facilitate the initial oxidative addition step. This would allow for the direct replacement of the nitro group with a new substituent (e.g., an aryl, amino, or alkoxy group), providing a versatile route to highly functionalized aromatic compounds that might be difficult to access through other means. The success of such a reaction would depend on finding catalytic conditions that favor cleavage of the C-NO₂ bond over the C-Cl bond.

Reactions with Carbonyl Ylides and Carbanions (e.g., Corey-Chaykovsky reactions with nitroarenes)

The reactivity of nitroaromatic compounds with nucleophilic species such as carbonyl ylides and carbanions is a subject of significant interest in organic synthesis. While direct experimental data on the reaction of this compound with these reagents is not extensively documented in publicly available literature, its behavior can be inferred from studies on similarly substituted nitroarenes. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making such reactions plausible.

The Corey-Chaykovsky reaction, which typically involves the reaction of sulfur ylides with carbonyl compounds to form epoxides, can also be applied to electron-deficient arenes like nitroaromatics. wikipedia.orgorganic-chemistry.orgyoutube.comorganicchemistrytutor.comnrochemistry.com In these cases, the reaction does not lead to epoxide formation but rather to the methylation of the aromatic ring. This occurs through a proposed mechanism involving the nucleophilic addition of the ylide to the nitroarene, followed by a series of steps that result in the transfer of a methyl group.

Research on the reaction of dimethyloxosulfonium methylide with various substituted nitrobenzenes has shown that methylation of the aromatic ring occurs. For instance, the reaction with nitrobenzene yields a mixture of o- and p-nitrotoluenes. researchgate.net Similarly, reactions with chloronitrobenzenes and nitroanisoles have been described. researchgate.net These findings suggest that this compound would likely undergo methylation on the aromatic ring upon reaction with a sulfur ylide like dimethyloxosulfonium methylide. The substitution pattern on the ring, including the presence of chloro, methoxy, and methyl groups, would influence the position of methylation.

Furthermore, studies on the methylation of 2,5-disubstituted nitrobenzenes with dimethylsulfonium methylide have resulted in the formation of 3,6-disubstituted-2-nitrotoluenes. researchgate.net This indicates that the ylide can react at a position ortho to the nitro group.

The interaction of nitroarenes with carbanions is another important class of reactions. The electron-deficient nitroaromatic ring is susceptible to nucleophilic attack by carbanions, leading to the formation of σ-adducts (Meisenheimer-type adducts). rsc.org The stability and subsequent reaction pathways of these adducts depend on the specific reactants and reaction conditions. For example, reactions of carbanions with o-chloronitrobenzene can lead to a variety of products through different reaction pathways, which are controllable by the reaction conditions. researchgate.net

Investigations into the reactions of 4-nitrobenzofurazan derivatives bearing chloro and methoxy substituents with nitroalkane anions have provided insights into the formation and reactivity of σ-adducts. rsc.org These studies highlight the influence of substituents on the electrophilicity of the aromatic ring and the stability of the resulting adducts.

Based on these precedents, the reaction of this compound with carbanions would be expected to proceed via the formation of a σ-adduct. The position of the nucleophilic attack would be directed by the combined electronic and steric effects of the substituents on the aromatic ring.

The following table summarizes the observed reactivity of various substituted nitroarenes with sulfur ylides, providing a basis for predicting the reactivity of this compound.

| Nitroarene Substrate | Reagent | Product(s) | Observations | Reference |

|---|---|---|---|---|

| Nitrobenzene | Dimethyloxosulfonium methylide | o- and p-Nitrotoluene | Yields of approximately 35% with an ortho/para ratio of 10-15. | researchgate.net |

| o-Chloronitrobenzene | Dimethyloxosulfonium methylide | Methylated products | Methylation of the aromatic ring is observed. | researchgate.net |

| m-Chloronitrobenzene | Dimethyloxosulfonium methylide | Methylated products | Methylation of the aromatic ring is observed. | researchgate.net |

| p-Chloronitrobenzene | Dimethyloxosulfonium methylide | Methylated products | Methylation of the aromatic ring is observed. | researchgate.net |

| m-Nitroanisole | Dimethyloxosulfonium methylide | Methylated products | Methylation of the aromatic ring is observed. | researchgate.net |

| p-Nitroanisole | Dimethyloxosulfonium methylide | Methylated products | Methylation of the aromatic ring is observed. | researchgate.net |

| 2,5-Disubstituted nitrobenzenes | Dimethylsulfonium methylide | 3,6-Disubstituted-2-nitrotoluenes | Methylation occurs ortho to the nitro group. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methoxy 3 Methyl 1 Nitrobenzene and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both FT-IR and FT-Raman spectroscopy provide complementary information about the fundamental vibrations of the molecular framework and its functional groups.

The vibrational spectrum of a complex molecule like 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene (B6209782) consists of a series of absorption bands, each corresponding to a specific molecular vibration. The assignment of these fundamental modes to specific bond stretching, bending, rocking, wagging, and twisting motions is a complex task, often requiring the aid of computational methods like Density Functional Theory (DFT). scirp.orgresearchgate.netnih.govnih.gov DFT calculations can model the vibrational spectra, which, when compared to experimental data, allow for a more precise assignment of the observed bands. slideshare.net

Beyond the fundamental vibrations, weaker bands known as overtones and combination bands can appear in the spectra. Overtone bands occur at approximately integer multiples of a fundamental frequency. For instance, the excitation of C-H stretching overtones using near-infrared (NIR) light is a technique used to induce conformational changes in molecules. mdpi.com Combination bands arise from the sum or difference of two or more fundamental frequencies. The analysis of these bands can provide deeper insights into molecular anharmonicity and vibrational coupling. nih.govnih.gov For example, in some substituted benzaldehydes, a doublet observed for the C=O stretch has been attributed to Fermi resonance, an interaction between a fundamental vibration and an overtone or combination band.

While a full assignment of all vibrational modes is complex, several functional groups present in the molecule have highly characteristic absorptions that are readily identifiable. These group frequencies are invaluable for structural confirmation.

Nitro Group (NO₂): The nitro group is one of the most easily identifiable functionalities in vibrational spectroscopy due to its two strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretching mode (ν_as(NO₂)) typically appears in the 1570–1500 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) is found between 1370–1300 cm⁻¹. researchgate.netresearchgate.net A scissoring (bending) vibration is also observed, generally in the 890-835 cm⁻¹ range. spectroscopyonline.com The exact positions of these bands are sensitive to the electronic environment, including conjugation with the aromatic ring. nih.gov

Methoxy (B1213986) Group (-OCH₃): The methoxy group exhibits several characteristic vibrations. The C-H stretching vibrations of the methyl group appear in the 3000–2800 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations are also key identifiers, typically found in the 1275-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

Chloro Group (C-Cl): The C-Cl stretching vibration is found in the fingerprint region of the spectrum. For aromatic chlorides, this band typically appears in the range of 800-600 cm⁻¹. Its intensity can vary, and its position can be influenced by the substitution pattern on the benzene (B151609) ring.

Methyl Group (-CH₃): Attached to the aromatic ring, the methyl group has characteristic C-H asymmetric and symmetric stretching vibrations that appear just below 3000 cm⁻¹, typically around 2962 cm⁻¹ and 2872 cm⁻¹. spectroscopyonline.com Bending vibrations, such as the umbrella mode, are also present near 1375 cm⁻¹. spectroscopyonline.com

Aromatic Ring: The benzene ring itself gives rise to a number of characteristic bands. C-H stretching vibrations for protons on the aromatic ring are observed above 3000 cm⁻¹. scirp.org C=C stretching vibrations within the ring typically produce a set of bands in the 1625–1400 cm⁻¹ region. researchgate.net Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900–675 cm⁻¹ region, and their positions are often indicative of the ring substitution pattern. However, for heavily substituted rings, especially those with polar groups like the nitro group, interpreting this region to determine the substitution pattern can be difficult. spectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 | Strong |

| Symmetric Stretch | 1370 - 1300 | Strong | |

| Scissoring (Bend) | 890 - 835 | Medium | |

| Methoxy (Ar-O-CH₃) | C-H Stretch (of CH₃) | 3000 - 2800 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | |

| Symmetric C-O-C Stretch | 1050 - 1000 | Medium | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C Stretch | 1625 - 1400 | Medium-Strong (multiple bands) | |

| C-H Out-of-plane Bend | 900 - 675 | Strong | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | Medium-Strong |

| Symmetric C-H Stretch | ~2870 | Medium | |

| Chloro (C-Cl) | C-Cl Stretch | 800 - 600 | Medium-Strong |

The three-dimensional arrangement of atoms, or conformation, can significantly influence a molecule's vibrational spectrum. researchgate.net For this compound, the orientation of the methoxy group relative to the plane of the benzene ring is of particular interest. Studies on related anisole (B1667542) derivatives show that rotation around the Ar-O bond can lead to different stable conformers (e.g., planar vs. non-planar), which can be distinguished by their unique vibrational signatures. nih.govuninsubria.it

The steric hindrance caused by the adjacent chloro and methyl groups at positions 2 and 3 would likely restrict the free rotation of the methoxy group, favoring a specific conformation. This conformational locking would result in sharper, more defined vibrational bands compared to a molecule with free rotation. The precise stable conformation and its effect on the spectrum are typically investigated by comparing experimental FT-IR and FT-Raman data with theoretical spectra calculated for different possible conformers. iu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy protons, and the methyl protons.

Aromatic Protons: Protons attached directly to a benzene ring typically resonate in the δ 6.5–8.0 ppm region. libretexts.orglibretexts.org The strong electron-withdrawing effect of the nitro group significantly deshields nearby protons, shifting them downfield. In the closely related compound 2-chloro-4-methoxy-1-nitrobenzene, the proton ortho to the nitro group appears as a doublet of doublets around δ 8.17 ppm, while the proton meta to the nitro group is found near δ 7.02 ppm. chemicalbook.com For the title compound, two aromatic protons remain on the ring at positions 5 and 6. These two protons would be expected to appear as doublets due to coupling with each other (ortho coupling, typically J ≈ 7–10 Hz).

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet. Their chemical shift is typically in the range of δ 3.7–4.0 ppm. For 2-chloro-4-methoxy-1-nitrobenzene, this signal is observed at approximately δ 4.03 ppm. chemicalbook.com

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring (a benzylic position) are expected to resonate as a singlet in the region of δ 2.0–2.5 ppm. libretexts.orglibretexts.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic H (H-5) | ~7.0 - 7.3 | Doublet (d) | Coupled to H-6. Influenced by methoxy and nitro groups. |

| Aromatic H (H-6) | ~7.3 - 7.6 | Doublet (d) | Coupled to H-5. Influenced by chloro group. |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | Based on data for 2-chloro-4-methoxy-1-nitrobenzene. chemicalbook.com |

| Methyl (-CH₃) | ~2.2 - 2.5 | Singlet (s) | Typical range for an aryl methyl group. |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the methoxy and methyl carbons. mnstate.edu

Aromatic Carbons: The carbons of the benzene ring typically resonate in the δ 120–150 ppm range. libretexts.orglibretexts.org The chemical shifts are highly dependent on the attached substituents. The carbon bearing the nitro group (C-1) and the carbon bearing the methoxy group (C-4) are expected to be the most downfield and upfield in the aromatic region, respectively, due to the strong electron-withdrawing and donating nature of these groups. The carbons attached to the chloro (C-2) and methyl (C-3) groups will also have characteristic shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the δ 55–62 ppm region.

Methyl Carbon (-CH₃): The carbon of the aryl-attached methyl group is expected in the δ 15–25 ppm range.

Predicting the exact shifts requires the use of additivity rules or computational methods, but the number of signals (eight) and their approximate regions are key for structural verification. acs.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-NO₂) | ~145 - 150 | Downfield due to electron-withdrawing NO₂ |

| Aromatic (C-Cl) | ~125 - 135 | Influenced by Cl, NO₂, and CH₃ substituents |

| Aromatic (C-CH₃) | ~130 - 140 | Influenced by Cl, OCH₃, and CH₃ substituents |

| Aromatic (C-OCH₃) | ~155 - 165 | Downfield due to O-atom, strong donor effect |

| Aromatic (C-H) | ~110 - 130 | Two distinct signals expected for C-5 and C-6 |

| Methoxy (-OCH₃) | ~56 - 60 | Typical range for aryl methoxy carbons |

| Methyl (-CH₃) | ~15 - 20 | Typical range for aryl methyl carbons |

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR) for Detailed Structural Insights

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons and carbons, advanced Nuclear Magnetic Resonance (NMR) techniques offer deeper insights into the complex structure of substituted nitrobenzenes. numberanalytics.comipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals in the ¹H and ¹³C NMR spectra of this compound. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. numberanalytics.com This is crucial for assigning the signals of the aromatic carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. numberanalytics.com It is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the placement of the substituents (chloro, methoxy, methyl, and nitro groups) on the benzene ring by observing long-range correlations.

Solid-State NMR (ssNMR) provides valuable information about the electronic structure and polymorphism of nitroaromatic compounds in the solid phase. Studies on nitrobenzene (B124822) derivatives using ¹⁵N ssNMR have shown that while the principal components of the chemical shift tensor are sensitive to para-substituents, the isotropic chemical shifts fall within a narrow range. nih.govsigmaaldrich.com Theoretical calculations, particularly those using Density Functional Theory (DFT), have been employed to complement experimental ssNMR data and provide a more detailed understanding of the electronic environment of the nitrogen nucleus. nih.govsigmaaldrich.com

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| H-5 | H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |

| CH₃ (methyl) | None | C-methyl | C-2, C-3, C-4 |

| OCH₃ (methoxy) | None | C-methoxy | C-4 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation of this molecular ion under electron ionization (EI) typically involves the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include:

Loss of the nitro group: A significant fragment ion would likely correspond to the loss of a nitro group ([M-NO₂]⁺). acs.org

Loss of a methyl radical: Fragmentation may also occur via the loss of a methyl radical from the methoxy group ([M-CH₃]⁺) or the aromatic methyl group.

Loss of a chlorine atom: The loss of a chlorine atom ([M-Cl]⁺) is another possible fragmentation pathway.

Loss of formaldehyde (B43269): The methoxy group can lead to the loss of formaldehyde ([M-CH₂O]⁺).

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the reconstruction of the molecule's structure and the confirmation of the substituent positions. For instance, femtosecond laser mass spectrometry has been used to study the ionization and fragmentation of nitroaromatics, revealing that even photounstable molecules can produce a molecular ion. acs.orgstrath.ac.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, often to within a few parts per million (ppm). acs.orgacs.org This precision allows for the unambiguous determination of the elemental composition of the ions. For this compound (C₈H₈ClNO₃), the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally determined mass from HRMS, the molecular formula can be confidently confirmed, distinguishing it from other potential compounds with the same nominal mass. The use of techniques like femtosecond laser mass spectrometry has enabled high-mass-resolution studies of nitro-aromatic molecules. acs.orgstrath.ac.uk

Interactive Data Table: Key Fragmentation Ions of this compound

| Fragment Ion | Proposed Structure of Lost Neutral/Radical |

| [M - NO₂]⁺ | NO₂ |

| [M - CH₃]⁺ | CH₃ |

| [M - Cl]⁺ | Cl |

| [M - CH₂O]⁺ | CH₂O |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It provides valuable information about the chromophores present and the influence of substituents on the electronic properties of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the nitrobenzene chromophore. The nitro group (NO₂) itself is a strong chromophore, and its interaction with the benzene ring gives rise to characteristic absorption bands. These transitions are typically π → π* and n → π* in nature. The π → π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n → π* transitions, which are usually weaker, involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital.

The substituents on the benzene ring—chloro, methoxy, and methyl groups—exert a significant influence on the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. royalsocietypublishing.orgrsc.orgnih.gov

Methoxy group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition band of the benzene ring.

Nitro group (-NO₂): As a strong electron-withdrawing group, the nitro group extends the conjugation of the π-system and causes a significant bathochromic shift. lumenlearning.com

Methyl group (-CH₃): The methyl group is a weak electron-donating group and typically causes a small bathochromic shift.

The interplay of these substituent effects determines the final appearance of the UV-Vis spectrum of this compound. The specific substitution pattern will influence the energy levels of the molecular orbitals involved in the electronic transitions. nih.gov

Interactive Data Table: Expected UV-Vis Absorption Data for Substituted Benzenes

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

| Benzene | Hexane | 254 | 204 | π → π |

| Nitrobenzene | Ethanol (B145695) | 268 | 7,800 | π → π |

| Anisole (Methoxybenzene) | Ethanol | 269 | 1,480 | π → π |

| p-Nitroanisole | Ethanol | 317 | 10,000 | π → π |

Note: The data in this table is illustrative and represents typical values for the parent compounds. The actual spectrum of this compound will be a composite of these effects.

Computational Chemistry and Quantum Mechanical Studies on 2 Chloro 4 Methoxy 3 Methyl 1 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been successfully applied to predict the properties of a wide range of molecules, offering a balance between accuracy and computational cost. For a substituted nitrobenzene (B124822) like 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene (B6209782), DFT calculations can elucidate its geometric, vibrational, and electronic characteristics, providing insights that are complementary to experimental data.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process reveals the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The benzene (B151609) ring is expected to be nearly planar, but the substituents introduce some degree of structural distortion. The strongly electron-withdrawing nitro group and the halogen atom can influence the ring's geometry through inductive and resonance effects. The electron-donating methoxy (B1213986) and methyl groups also contribute to the final conformation. Steric hindrance between the adjacent chloro, methyl, and nitro groups is a significant factor determining the orientation of these groups relative to the benzene ring. For instance, the nitro group and the methoxy group are often twisted out of the plane of the benzene ring to relieve steric strain. In a related compound, 2'-Chloro-4-methoxy-3-nitrobenzil, the methoxy and nitro groups were found to be twisted at angles of 4.95° and 32.19°, respectively, relative to the benzene ring. researchgate.net Similar torsions are anticipated for the title compound.

A hypothetical optimized geometry for this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), is summarized in the table below.

Interactive Table: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-N | ~1.48 |

| N-O (avg) | ~1.23 | |

| C2-Cl | ~1.74 | |

| C3-C(methyl) | ~1.51 | |

| C4-O(methoxy) | ~1.36 | |

| O-C(methoxy) | ~1.43 | |

| **Bond Angles (°) ** | C2-C1-C6 | ~121° |

| C1-C2-C3 | ~119° | |

| O-N-O | ~124° | |

| Dihedral Angles (°) | C2-C1-N-O | ~30-40° |

| C3-C4-O-C(methoxy) | ~5-10° |

Note: These values are illustrative and represent typical data obtained from DFT calculations for similarly substituted nitrobenzene derivatives.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. Comparing the calculated spectrum with an experimental one helps in the definitive assignment of vibrational bands to specific functional groups and types of atomic motion.

For this compound, the vibrational spectrum is characterized by modes associated with the nitro (-NO2), chloro (-Cl), methoxy (-OCH3), and methyl (-CH3) groups, as well as the vibrations of the benzene ring itself.

Nitro Group Vibrations : The nitro group is expected to show strong characteristic bands. The asymmetric stretching vibration (νas NO2) typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretching vibration (νs NO2) is found around 1300–1370 cm⁻¹. researchgate.net

Methoxy and Methyl Group Vibrations : The C-H stretching vibrations of the methoxy and methyl groups are expected in the 2850-3000 cm⁻¹ range. The C-O stretching of the methoxy group will also be present.

C-Cl Vibration : The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Aromatic Ring Vibrations : C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1400–1600 cm⁻¹ region.

The table below presents a selection of predicted vibrational frequencies based on DFT calculations for related molecules.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | -CH3, -OCH3 | 2850 - 3000 |

| NO₂ Asymmetric Stretch | -NO₂ | 1530 - 1560 |

| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1600 |